9H-fluorene-3-carbaldehyde

Vue d'ensemble

Description

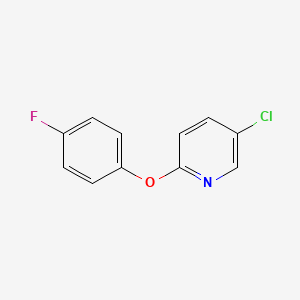

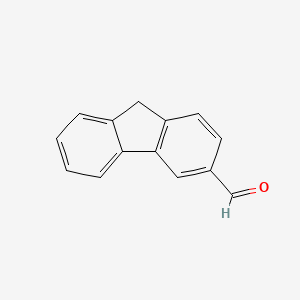

9H-fluorene-3-carbaldehyde, also known as fluorene-3-carbaldehyde, is a chemical compound with the molecular formula C14H10O . It has a molecular weight of 194.233 g/mol .

Synthesis Analysis

The synthesis of fluorene derivatives has been explored in several studies. One approach involves a boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . Another method describes the selective synthesis of both alkylated and alkenylated fluorenes using a single SNS ligand derived nickel complex .Molecular Structure Analysis

The molecular structure of 9H-fluorene-3-carbaldehyde consists of a fluorene backbone with a carbaldehyde functional group .Chemical Reactions Analysis

The chemical reactions involving 9H-fluorene-3-carbaldehyde have been studied. For instance, a boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides .Applications De Recherche Scientifique

Synthesis and UV Properties of Fluorene Schiff Base Compounds : 9H-Fluorene-9-carbaldehyde was used to synthesize new Schiff base compounds, which were analyzed for their ultraviolet absorption properties. These compounds showed different absorption wavelengths based on their molecular structure and solvents used, indicating potential applications in optical materials and sensors (Wen-zhong, 2011).

Synthesis of Novel Dialkylfluorene Decorated Phenothiazine-3-Carbaldehyde : A novel conjugated alkylfluorene decorated phenothiazine carbaldehyde was synthesized and characterized, providing insights into its molecular geometry and electronic structures. This research could be relevant for the development of new materials in electronics and photonics (Karuppasamy et al., 2017).

Ru-Catalyzed Direct sp3 C-H Alkylation of Fluorene Using Alcohols : This study described a ruthenium-catalyzed process for the alkylation of 9H-fluorene using alcohols. This method offers a greener and more efficient approach to modifying fluorene compounds, which could have implications in pharmaceuticals and material science (Shaikh et al., 2020).

Synthesis of Polyfluorenes for Chemosensor Applications : Polyaniline derivatives of fluorene were synthesized and applied in the fluorescence detection of acids and amines. These materials show potential for use in environmental sensing, biosensing, and toxin detection (Qian et al., 2019).

Photophysical Properties of Push-Pull Chromophoric Extended Styryls from Fluorene : Research on extended styryls derived from fluorene explored their photophysical properties, highlighting their potential in fluorescence-based applications such as molecular rotors for viscosity sensing (Telore et al., 2015).

Synthesis and Application of Organic Dyes Containing Fluorene : This study focused on the synthesis of organic dyes containing fluorene and their application in dye-sensitized solar cells, revealing a path towards more efficient solar energy conversion (Kumar et al., 2014).

Mécanisme D'action

Safety and Hazards

The safety data sheet for fluorene-2-carbaldehyde, a related compound, suggests that it may form combustible dust concentrations in air and should be stored in a well-ventilated place with the container kept tightly closed . It is recommended to avoid dust formation and to use personal protective equipment when handling the compound .

Propriétés

IUPAC Name |

9H-fluorene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDABVPVQMWWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluorene-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

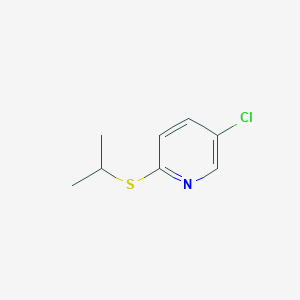

![5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine](/img/structure/B7892002.png)

![1-[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B7892030.png)